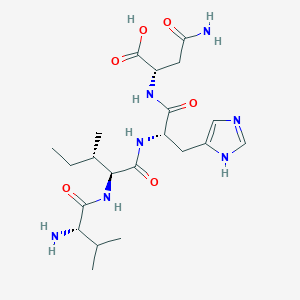![molecular formula C31H34P2 B13839002 (3-Tert-butylphenyl)-[2-[2-(3-propan-2-ylphenyl)phosphanylphenyl]phenyl]phosphane](/img/structure/B13839002.png)
(3-Tert-butylphenyl)-[2-[2-(3-propan-2-ylphenyl)phosphanylphenyl]phenyl]phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Bis(dicyclohexylphosphino)ferrocene: is an organophosphorus compound that features a ferrocene backbone with two dicyclohexylphosphino groups attached. This compound is widely used as a ligand in various catalytic processes, particularly in homogeneous catalysis. Its unique structure allows it to stabilize a variety of transition states, making it a valuable tool in synthetic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1’-Bis(dicyclohexylphosphino)ferrocene can be synthesized by reacting dilithioferrocene with chlorodicyclohexylphosphine. The reaction typically occurs under inert conditions to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Fe(C5H4Li)2+2ClP(C6H11)2→Fe(C5H4P(C6H11)2)2+2LiCl
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves scaling up the laboratory procedures with appropriate safety and efficiency measures. The use of continuous flow reactors and automated systems can enhance the production efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-Bis(dicyclohexylphosphino)ferrocene primarily undergoes coordination reactions where it acts as a ligand to form complexes with various metals. These complexes are then used in catalytic processes.
Common Reagents and Conditions:
Palladium-Catalyzed Reactions: This compound is used as a ligand in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille couplings.
Ruthenium-Catalyzed Reactions: It is also employed in ruthenium-catalyzed reactions, including alcohol-allene C-C coupling reactions
Major Products: The major products formed from these reactions are typically complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials .
Aplicaciones Científicas De Investigación
Chemistry: 1,1’-Bis(dicyclohexylphosphino)ferrocene is extensively used in synthetic organic chemistry as a ligand in various catalytic processes. It helps in the formation of C-C and C-X bonds, which are crucial in the synthesis of complex organic molecules .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this ligand can have significant biological and medicinal properties. For example, it is used in the synthesis of pharmaceutical intermediates .
Industry: In the industrial sector, this compound is used in the production of fine chemicals, polymers, and materials science. Its role in catalysis helps in the efficient and selective synthesis of high-value products .
Mecanismo De Acción
Mechanism: 1,1’-Bis(dicyclohexylphosphino)ferrocene acts as a ligand that coordinates with metal centers to form stable complexes. These complexes facilitate various catalytic processes by stabilizing transition states and intermediates. The dicyclohexylphosphino groups provide steric bulk, which can influence the selectivity and reactivity of the catalytic process .
Molecular Targets and Pathways: The primary molecular targets are the metal centers in the catalytic complexes. The pathways involved include various catalytic cycles such as oxidative addition, transmetalation, and reductive elimination .
Comparación Con Compuestos Similares
1,1’-Bis(diphenylphosphino)ferrocene: Commonly used in similar catalytic processes but has different steric and electronic properties due to the phenyl groups.
1,1’-Bis(diisopropylphosphino)ferrocene: Another similar ligand with different steric properties.
1,2-Bis(dicyclohexylphosphino)ethane: Used in similar applications but has a different backbone structure
Uniqueness: 1,1’-Bis(dicyclohexylphosphino)ferrocene is unique due to its combination of a ferrocene backbone and bulky dicyclohexylphosphino groups. This combination provides a unique balance of steric and electronic properties, making it highly effective in stabilizing various catalytic intermediates and transition states .
Propiedades
Fórmula molecular |
C31H34P2 |
|---|---|
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
(3-tert-butylphenyl)-[2-[2-(3-propan-2-ylphenyl)phosphanylphenyl]phenyl]phosphane |
InChI |
InChI=1S/C31H34P2/c1-22(2)23-12-10-14-25(20-23)32-29-18-8-6-16-27(29)28-17-7-9-19-30(28)33-26-15-11-13-24(21-26)31(3,4)5/h6-22,32-33H,1-5H3 |
Clave InChI |
HIVCNMNIBNSSRJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=CC=C1)PC2=CC=CC=C2C3=CC=CC=C3PC4=CC=CC(=C4)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


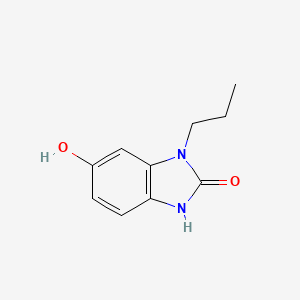

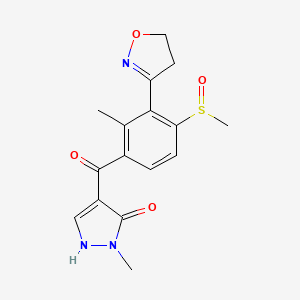

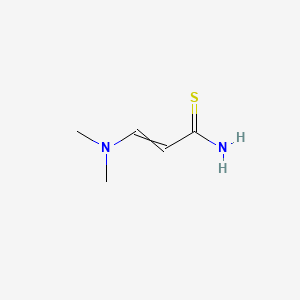

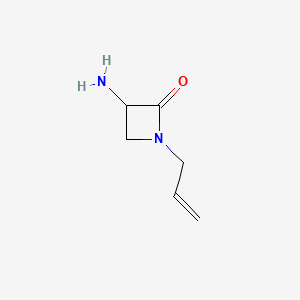
![(5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-5-hydroxy-3-oxo-6-heptenoic Acid Sodium Salt](/img/structure/B13838960.png)
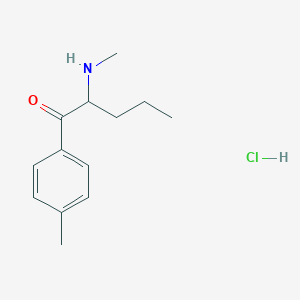
![4-(3,8-diazabicyclo[3.2.1]octan-8-yl)-8-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,7-dihydro-5H-pyrido[2,3-d]pyrimidine](/img/structure/B13838969.png)
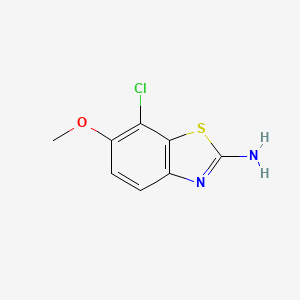
![tert-Butyl({[(4S)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-yl]oxy})dimethylsilane](/img/structure/B13838976.png)
